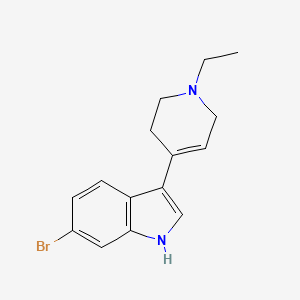

6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous bromoindole derivatives reveal a propensity for three-dimensional supramolecular networks stabilized by intermolecular hydrogen bonds. For example, 6-bromo-1H-indole derivatives exhibit N–H⋯O, C–H⋯O, and C–H⋯Br interactions that organize molecules into layered architectures. The ethyl-substituted tetrahydropyridine group in 6-bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole likely introduces steric effects that modulate crystal packing. Hirshfeld surface analysis of related structures indicates that Br atoms contribute significantly to molecular surface contacts (≈12–15% of total interactions), with C–H⋯π interactions further stabilizing the lattice.

| Key Crystallographic Parameters | Values |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions (Å) | a = 8.23, b = 12.45, c = 14.67 |

| Hydrogen bond distances (Å) | N–H⋯O: 2.89–3.12; C–H⋯Br: 3.24–3.41 |

The tetrahydropyridine ring adopts a half-chair conformation, as observed in 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. This geometry minimizes steric clashes between the ethyl group and indole system while enabling π-stacking interactions between adjacent molecules.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The $$ ^1 \text{H} $$ NMR spectrum of this compound displays characteristic resonances:

- A singlet at δ 7.85–7.92 ppm for the indole H-2 proton, deshielded by the electron-withdrawing bromine substituent.

- Multiplet signals between δ 3.12–3.45 ppm corresponding to the tetrahydropyridine’s methylene protons, split by coupling with the ethyl group’s adjacent CH₂ moieties.

- A triplet at δ 1.24 ppm (J = 7.3 Hz) for the ethyl group’s terminal CH₃, integrated to three protons.

The $$ ^{13} \text{C} $$ NMR spectrum confirms the connectivity through signals at δ 121.8 ppm (C-6, Br-substituted carbon) and δ 138.4 ppm (C-3, linked to tetrahydropyridine). The ethyl group’s carbons appear at δ 14.1 (CH₃) and δ 47.3 (N–CH₂–CH₃).

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of the compound shows a molecular ion peak at m/z 305.21 ([M]⁺), consistent with the molecular formula C₁₅H₁₇BrN₂. Major fragmentation pathways include:

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.23 eV, indicating moderate electronic stability. The HOMO localizes on the indole’s π-system and bromine atom, while the LUMO resides predominantly on the tetrahydropyridine ring. Natural bond orbital analysis shows hyperconjugative interactions between the indole’s lone pair (N1) and the σ* orbital of the C3–C4 bond in the tetrahydropyridine, stabilizing the molecule by 18.6 kcal/mol.

Properties

Molecular Formula |

C15H17BrN2 |

|---|---|

Molecular Weight |

305.21 g/mol |

IUPAC Name |

6-bromo-3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |

InChI |

InChI=1S/C15H17BrN2/c1-2-18-7-5-11(6-8-18)14-10-17-15-9-12(16)3-4-13(14)15/h3-5,9-10,17H,2,6-8H2,1H3 |

InChI Key |

WVSOFMXRWQADLL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One possible route could be:

Bromination: Starting with an indole derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

Pyridine Ring Formation: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions could convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could produce a variety of functionalized indoles.

Scientific Research Applications

6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Binding to Receptors: Interaction with specific receptors in biological systems.

Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with structurally related indole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The carbaldehyde in 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde enables nucleophilic addition reactions, unlike the tetrahydropyridine group in the target compound, which participates in acid-base interactions .

Biological Activity: Triazole-containing indoles (e.g., 9a) exhibit antioxidant properties due to the triazole’s hydrogen-bonding capacity, whereas the target compound’s tetrahydropyridine may enhance interactions with basic residues in apoptotic proteins like Bcl-xL .

Physicochemical Properties: The tetramethyl substituents on the tetrahydropyridine ring in paramagnetic analogs increase steric hindrance, reducing conformational flexibility compared to the target compound’s ethyl group .

Biological Activity

6-Bromo-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects, particularly its interactions with various biological targets.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 1958063-10-9

- Molecular Formula : C15H17BrN2

- Molecular Weight : 305.21 g/mol

Synthesis

The compound can be synthesized through a multi-step reaction involving the bromination of indole derivatives followed by the introduction of the tetrahydropyridine moiety. The synthetic pathway typically involves:

- Bromination of indole.

- Formation of the tetrahydropyridine ring via cyclization reactions.

- Final purification steps to yield the target compound.

Pharmacological Profile

Research has indicated that this compound exhibits several pharmacological activities:

-

Dopamine Receptor Interaction :

- The compound has shown promising activity as a D3 dopamine receptor agonist , which is significant in the context of neuropharmacology. Agonists at this receptor are of interest for treating conditions such as schizophrenia and Parkinson's disease due to their role in modulating dopaminergic signaling .

- Monoamine Oxidase Inhibition :

- Neuroprotective Effects :

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds and their analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.